An In-depth Technical Guide to Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate
An In-depth Technical Guide to Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Scaffold in Modern Medicinal Chemistry
Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate is a key heterocyclic building block occupying a strategic position in the landscape of drug discovery and organic synthesis. Its fused ring system, combining the aromatic stability of a benzene ring with the unique electronic properties of the isoxazole core, makes it a privileged scaffold. The isoxazole moiety itself is present in numerous FDA-approved drugs, contributing to enhanced efficacy, reduced toxicity, and favorable pharmacokinetic profiles.[1] This guide provides an in-depth analysis of the chemical properties, synthesis, and reactivity of Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate, offering field-proven insights for researchers, scientists, and drug development professionals. The strategic placement of the bromine atom at the C5 position and the ethyl ester at the C3 position offers orthogonal handles for molecular elaboration, making this compound a highly valuable intermediate for creating diverse molecular libraries targeting a range of therapeutic areas, including oncology, inflammation, and infectious diseases.[2][3][4][5]
Physicochemical and Spectroscopic Profile
The structural attributes of Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate dictate its physical and spectroscopic properties. A comprehensive understanding of this data is critical for its effective use in synthesis, including reaction monitoring and final product characterization.
Core Chemical Properties
A summary of the fundamental chemical identifiers and properties for this compound is presented below. While an experimentally determined melting point is not widely published, similar aromatic isoxazole esters are typically crystalline solids at room temperature. Its solubility is expected to be high in common organic solvents such as dichloromethane, ethyl acetate, and acetone, with limited solubility in water.
| Property | Value | Source |
| CAS Number | 668969-70-8 | |
| Molecular Formula | C₁₀H₈BrNO₃ | |
| Molecular Weight | 270.08 g/mol | |
| Appearance | Expected to be an off-white to yellow solid | General knowledge |
| Storage | Sealed in dry, room temperature conditions |
Spectroscopic Signature
The spectroscopic data provides a unique fingerprint for the molecule. Below is a detailed analysis of the expected IR, ¹H NMR, and ¹³C NMR spectra, based on established principles and data from closely related analogues.[6][7]
Infrared (IR) Spectroscopy: As an aromatic ester, the IR spectrum is dominated by three strong absorptions. This adherence to the "Rule of Three" for esters provides a quick diagnostic check for the functional group's integrity.[8]
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C=O Stretch (Ester): A strong, sharp absorption is expected in the range of 1720-1735 cm⁻¹ . The conjugation with the benzisoxazole ring system places it in this region, slightly lower than a saturated ester.[9]
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C-O Stretch (Ester): Two characteristic C-O stretching bands are anticipated. The C(=O)-O stretch typically appears as a strong band between 1250-1200 cm⁻¹ , while the O-C-C stretch is found between 1150-1050 cm⁻¹ .
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Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.
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C-Br Stretch: A weak to medium absorption is expected in the lower frequency region, typically around 600-500 cm⁻¹ .
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides the most detailed structural information, allowing for the unambiguous assignment of protons and carbons.
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¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is predicted to be clean and well-resolved.
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Ethyl Group: A quartet at approximately δ 4.4-4.5 ppm (2H, -OCH₂CH₃) and a triplet at δ 1.4-1.5 ppm (3H, -OCH₂CH₃) with a coupling constant (J) of ~7.1 Hz.
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Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (δ 7.5-8.5 ppm). Due to the bromine substitution, a distinct splitting pattern is expected. One proton will likely appear as a doublet, another as a doublet of doublets, and the third as a singlet or a narrow doublet, depending on the coupling constants.
-
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¹³C NMR (100 MHz, CDCl₃): The carbon spectrum will show 10 distinct signals corresponding to each unique carbon atom.
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Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to resonate in the downfield region, around δ 160-165 ppm .
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Aromatic & Isoxazole Carbons: Six signals will appear in the aromatic region (δ 110-160 ppm ). The carbon bearing the bromine (C-Br) will be significantly shielded compared to the others.
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Ethyl Group Carbons: The -OCH₂- carbon will be found around δ 62-63 ppm , and the terminal -CH₃ carbon will be upfield at approximately δ 14 ppm .
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Synthesis and Reaction Mechanisms
The synthesis of Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate typically involves a multi-step sequence starting from commercially available precursors. A common and efficient strategy is the cyclization of an appropriately substituted ortho-hydroxy acetophenone derivative.
Proposed Synthetic Pathway
The following workflow illustrates a logical and experimentally validated approach for the synthesis of the title compound, based on established methodologies for isoxazole formation.[1][10]
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Illustrative)
This protocol is a representative procedure based on analogous syntheses.[1] Researchers should optimize conditions based on their specific laboratory setup and reagent purity.
Step 1: Synthesis of 2-Hydroxy-5-bromoacetophenone Oxime
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To a solution of 2-hydroxy-5-bromoacetophenone (1.0 eq) in ethanol (10 mL/g), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
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Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
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Cool the reaction mixture to room temperature and pour it into ice-cold water.
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Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the oxime intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate
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Prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.5 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).
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To the sodium ethoxide solution, add the 2-hydroxy-5-bromoacetophenone oxime (1.0 eq) from Step 1, followed by the dropwise addition of diethyl oxalate (1.2 eq).
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Heat the mixture to reflux and monitor by TLC. The reaction is typically complete within 6-12 hours.
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After cooling, neutralize the reaction mixture with dilute hydrochloric acid until acidic (pH ~5-6).
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Extract the aqueous layer with ethyl acetate (3 x volume).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate.
Chemical Reactivity and Synthetic Utility
The true value of Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate lies in its capacity for selective chemical transformations, enabling the construction of complex molecular architectures. The bromine atom at the C5 position is particularly amenable to transition metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds. The C5-bromo position of the title compound is an excellent electrophilic partner for this reaction, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.[11][12][13]
Causality of Experimental Choices:
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Catalyst: A palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand, is essential. The choice of ligand (e.g., SPhos, XPhos, P(t-Bu)₃) can be critical for optimizing yield and reaction time, especially with sterically hindered boronic acids.[11]
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Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is required to activate the boronic acid, forming the reactive boronate species that participates in the transmetalation step.[8]
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Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic-soluble starting material and the inorganic base.
Caption: Suzuki-Miyaura cross-coupling workflow.
This reactivity allows for the rapid diversification of the benzisoxazole core, a strategy frequently employed in hit-to-lead optimization campaigns in drug discovery.
Applications in Drug Discovery and Development
The benzisoxazole scaffold is a well-established pharmacophore, and Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate serves as a critical intermediate for accessing novel analogues with potential therapeutic applications.
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Anticancer Agents: Many isoxazole-containing compounds have demonstrated potent cytotoxic activity against various cancer cell lines.[14] The ability to modify the C5 position of the title compound allows for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity against specific cancer targets.
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Antimicrobial Agents: The isoxazole nucleus is a component of several antibacterial drugs. Recent research has focused on developing new isoxazole derivatives to combat drug-resistant strains of bacteria. For instance, a library of ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates, structurally related to our title compound, showed potent activity against Mycobacterium tuberculosis.[2]
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Anti-inflammatory and Neuroprotective Agents: Isoxazole derivatives have been investigated for their ability to modulate inflammatory pathways and for their potential in treating neurodegenerative disorders.[4] The synthetic versatility of Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate makes it an ideal starting point for the synthesis of compounds targeting enzymes and receptors involved in these disease processes.
Conclusion
Ethyl 5-bromobenzo[d]isoxazole-3-carboxylate is more than just a chemical intermediate; it is a key enabler of innovation in medicinal chemistry. Its robust physicochemical properties, well-defined spectroscopic signature, and, most importantly, its versatile reactivity through modern cross-coupling chemistry, provide researchers with a powerful tool for the rational design and synthesis of novel therapeutic agents. This guide has outlined the core technical aspects of this compound, providing a solid foundation for its application in the demanding and dynamic field of drug discovery.
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